molecular formula C10H12O4 B6240887 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde CAS No. 943751-08-4

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No. B6240887
CAS RN: 943751-08-4
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-hydroxy-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O4 . It is also known by its IUPAC name, 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde .


Synthesis Analysis

This compound acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 and glycitein . It is also used as an important raw material for the preparation of morphine .


Molecular Structure Analysis

The molecular weight of “3-hydroxy-4-(2-methoxyethoxy)benzaldehyde” is 196.2 . The InChI code for this compound is 1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3 .


Chemical Reactions Analysis

“3-hydroxy-4-(2-methoxyethoxy)benzaldehyde” undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one to give (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 74-76°C . The storage temperature is 4°C .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde involves the conversion of 3,4-dihydroxybenzaldehyde to the target compound through a series of reactions.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "2-methoxyethanol", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: 3,4-dihydroxybenzaldehyde is reacted with acetic anhydride and sulfuric acid to form 3-acetoxy-4-hydroxybenzaldehyde.", "Step 2: The resulting compound is then treated with sodium hydroxide to form 3-hydroxy-4-acetoxybenzaldehyde.", "Step 3: 2-methoxyethanol is added to the reaction mixture and heated to form 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde.", "Step 4: The reaction mixture is then cooled and neutralized with sodium hydroxide.", "Step 5: The product is extracted with methanol and water, and the organic layer is dried over sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the final product, 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde." ] }

CAS RN

943751-08-4

Product Name

3-hydroxy-4-(2-methoxyethoxy)benzaldehyde

Molecular Formula

C10H12O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.